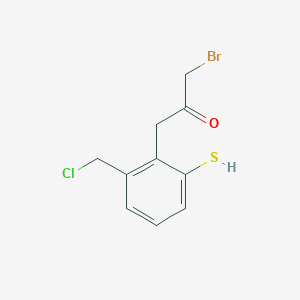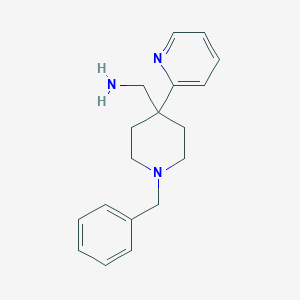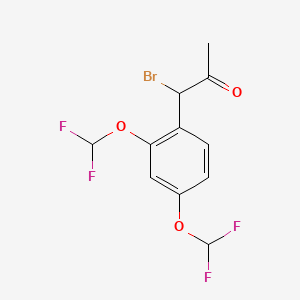
1-(2,4-Bis(difluoromethoxy)phenyl)-1-bromopropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Bis(difluoromethoxy)phenyl)-1-bromopropan-2-one is a chemical compound with the molecular formula C11H9BrF4O3 It is known for its unique structure, which includes two difluoromethoxy groups attached to a phenyl ring, a bromine atom, and a propanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Bis(difluoromethoxy)phenyl)-1-bromopropan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(2,4-Bis(difluoromethoxy)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,4-Bis(difluoromethoxy)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Substitution: Products include substituted phenyl derivatives.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized compounds.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Bis(difluoromethoxy)phenyl)-1-bromopropan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2,4-Bis(difluoromethoxy)phenyl)-1-bromopropan-2-one depends on its interaction with molecular targets. The bromine atom and the difluoromethoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(2,4-Bis(difluoromethoxy)phenyl)ethanone: Similar structure but lacks the bromine atom and has a different reactivity profile.
1-(2,4-Difluoromethoxyphenyl)-2-bromoethanone: Similar but with a different substitution pattern on the phenyl ring.
Uniqueness: 1-(2,4-Bis(difluoromethoxy)phenyl)-1-bromopropan-2-one is unique due to the presence of both difluoromethoxy groups and a bromine atom, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .
Eigenschaften
Molekularformel |
C11H9BrF4O3 |
|---|---|
Molekulargewicht |
345.08 g/mol |
IUPAC-Name |
1-[2,4-bis(difluoromethoxy)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C11H9BrF4O3/c1-5(17)9(12)7-3-2-6(18-10(13)14)4-8(7)19-11(15)16/h2-4,9-11H,1H3 |
InChI-Schlüssel |
UXJMBABFBKIMRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=C(C=C(C=C1)OC(F)F)OC(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


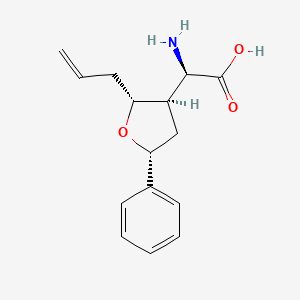
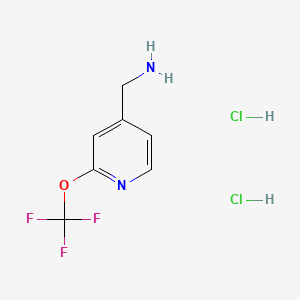
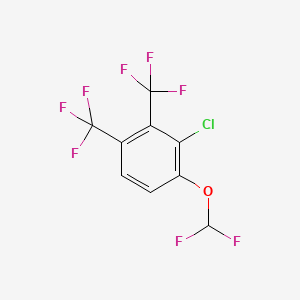
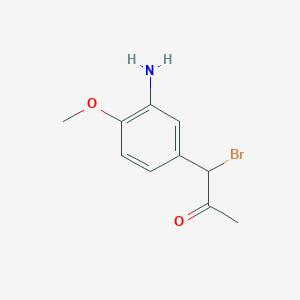


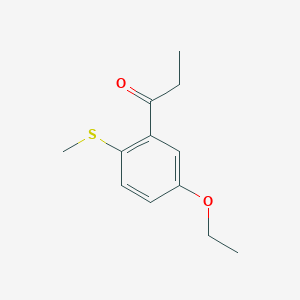
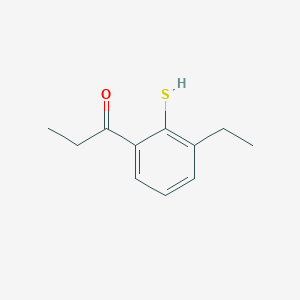
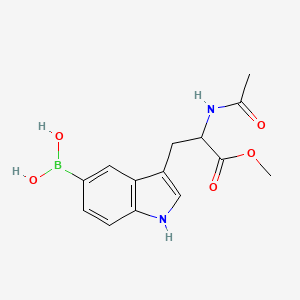
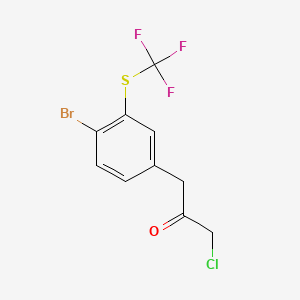
![Endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid](/img/structure/B14048007.png)
